molecular formula C11H3Cl4F3N2O B3039487 4,5-dichloro-2-[2,6-dichloro-4-(trifluoromethyl)phenyl]pyridazin-3(2H)-one CAS No. 110386-48-6

4,5-dichloro-2-[2,6-dichloro-4-(trifluoromethyl)phenyl]pyridazin-3(2H)-one

Cat. No.: B3039487
CAS No.: 110386-48-6
M. Wt: 378 g/mol
InChI Key: YHUPDMNQDDZRJO-UHFFFAOYSA-N
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Description

4,5-dichloro-2-[2,6-dichloro-4-(trifluoromethyl)phenyl]pyridazin-3(2H)-one is a heterocyclic compound belonging to the pyridazine family

Safety and Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction. It is harmful if swallowed or inhaled . It is also very toxic to aquatic life with long-lasting effects .

Mechanism of Action

Target of Action

It is synthesized from 2,6-dichloro-4-(trifluoromethyl)aniline , which is a laboratory chemical

Mode of Action

It is synthesized from 2,6-dichloro-4-(trifluoromethyl)aniline , but the interaction with its targets and the resulting changes are not specified. More detailed studies are required to understand its mode of action.

Biochemical Pathways

As it is synthesized from 2,6-dichloro-4-(trifluoromethyl)aniline , it might be involved in similar biochemical pathways. Further investigation is needed to summarize the affected pathways and their downstream effects.

Result of Action

As it is synthesized from 2,6-dichloro-4-(trifluoromethyl)aniline , it might have similar effects. More research is required to describe the molecular and cellular effects of this compound’s action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dichloro-2-[2,6-dichloro-4-(trifluoromethyl)phenyl]pyridazin-3(2H)-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,5-dichloro-2-[2,6-dichloro-4-(trifluoromethyl)phenyl]pyridazin-3(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4,5-dichloro-2-[2,6-dichloro-4-(trifluoromethyl)phenyl]pyridazin-3(2H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-dichloro-2-[2,6-dichloro-4-(trifluoromethyl)phenyl]pyridazin-3(2H)-one is unique due to its specific substitution pattern and the presence of both chlorine and trifluoromethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4,5-dichloro-2-[2,6-dichloro-4-(trifluoromethyl)phenyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H3Cl4F3N2O/c12-5-1-4(11(16,17)18)2-6(13)9(5)20-10(21)8(15)7(14)3-19-20/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHUPDMNQDDZRJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)N2C(=O)C(=C(C=N2)Cl)Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H3Cl4F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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